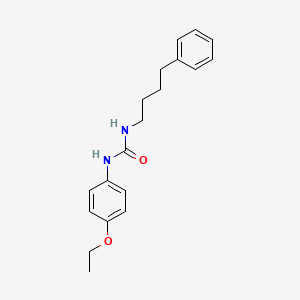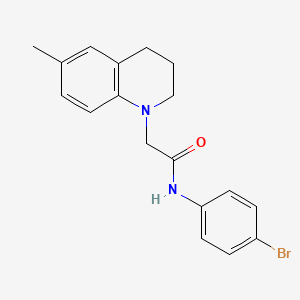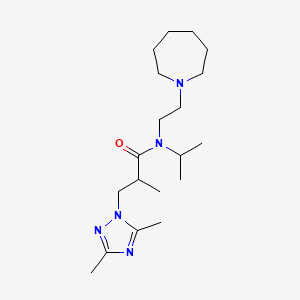
N-(2,4-dimethoxyphenyl)-N'-(4-phenylbutyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-phenylbutyl)urea and related compounds typically involves the reaction of isocyanates with amines or the use of carbonyl dication equivalents. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been synthesized with a yield of 78% from the addition of a solution of bis(trichloromethyl) carbonate to N-methoxy-N-methylamine, showcasing the versatility of urea derivatives in synthetic chemistry (Whipple & Reich, 1991).
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by intramolecular and intermolecular hydrogen bonds, contributing to their stability and reactivity. For example, N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea exhibits a planar 2,5-dimethoxyphenyl unit and is stabilized by short intramolecular N—H⋯O hydrogen bonds, forming a three-dimensional network through intermolecular interactions (Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including polymerization and rearrangements, which modify their properties and applications. For instance, N,N′-diphenylurea has been used in the anionic polymerization of ε-caprolactam, demonstrating the role of ureas as activators in polymer science (Marelová et al., 1999). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has also been applied for the synthesis of ureas from carboxylic acids, highlighting the synthetic versatility of urea compounds (Thalluri et al., 2014).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-11-12-17(18(14-16)24-2)21-19(22)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDTUIAGCXBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325421 | |
| Record name | 1-(2,4-dimethoxyphenyl)-3-(4-phenylbutyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea | |
CAS RN |
895481-83-1 | |
| Record name | 1-(2,4-dimethoxyphenyl)-3-(4-phenylbutyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)

![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)




![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)
